molecular formula C6H4F4N2 B2421474 5-Fluoro-3-(trifluoromethyl)pyridin-2-amine CAS No. 1214372-02-7

5-Fluoro-3-(trifluoromethyl)pyridin-2-amine

Cat. No.: B2421474
CAS No.: 1214372-02-7
M. Wt: 180.106
InChI Key: PGIKTTZFNVKHBZ-UHFFFAOYSA-N
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Description

5-Fluoro-3-(trifluoromethyl)pyridin-2-amine is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical properties, which include high thermal stability, resistance to oxidation, and the ability to form strong bonds with carbon. These properties make fluorinated compounds valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-Fluoro-3-(trifluoromethyl)pyridin-2-amine are not well-studied. It is known that pyridine derivatives can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary widely, depending on the specific structure of the pyridine derivative and the biomolecule it interacts with .

Cellular Effects

The cellular effects of this compound are currently unknown. It is possible that this compound could influence cell function by interacting with various cellular processes. This could include impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .

Dosage Effects in Animal Models

Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .

Metabolic Pathways

Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently unavailable .

Transport and Distribution

Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently unavailable .

Subcellular Localization

Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently unavailable .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate amines under controlled conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-(trifluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other functional groups using reagents like organolithium compounds.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Organolithium reagents, DMF as solvent, and low temperatures.

    Oxidation: Hydrogen peroxide, acetic acid as solvent, and room temperature.

    Reduction: Lithium aluminum hydride, ether as solvent, and low temperatures.

Major Products Formed

    Substitution: Formation of various substituted pyridines.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of reduced amine derivatives.

Scientific Research Applications

5-Fluoro-3-(trifluoromethyl)pyridin-2-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-(trifluoromethyl)pyridin-2-amine: Similar structure but with a chlorine atom instead of a fluorine atom.

    2-Fluoro-5-(trifluoromethyl)pyridine: Similar structure but with a different substitution pattern on the pyridine ring.

Uniqueness

5-Fluoro-3-(trifluoromethyl)pyridin-2-amine is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group (-CF3) is known for its electron-withdrawing properties, which can enhance the compound’s stability and reactivity compared to other similar compounds .

Properties

IUPAC Name

5-fluoro-3-(trifluoromethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F4N2/c7-3-1-4(6(8,9)10)5(11)12-2-3/h1-2H,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIKTTZFNVKHBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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